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Compound of Interest

Compound Name: alpha-d-Xylofuranose

Cat. No.: B083056 Get Quote

This technical guide provides a comprehensive overview of the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature for the monosaccharide α-D-Xylofuranose. It is

intended for researchers, scientists, and drug development professionals who require a

detailed understanding of the stereochemistry and systematic naming of this carbohydrate. The

guide includes a breakdown of the nomenclature, relevant quantitative data, experimental

protocols for structural determination, and a visualization of the naming logic.

Decoding the IUPAC Nomenclature: α-D-
Xylofuranose
The systematic name α-D-Xylofuranose is a composite of several descriptors that define the

specific stereoisomer of the five-carbon sugar, xylose. Each component of the name provides

precise information about the molecule's structure.

Xylo-: This prefix denotes the specific stereochemical configuration of the chiral centers in

the aldopentose. For a D-sugar, the hydroxyl groups on carbons 2, 3, and 4 in the Fischer

projection are on the right, left, and right sides, respectively.

-furanose: This suffix indicates that the monosaccharide exists in a cyclic form with a five-

membered ring, analogous to the heterocyclic compound furan.[1][2] This ring is formed by

the intramolecular reaction of the aldehyde group at carbon 1 with the hydroxyl group at

carbon 4.
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D-: This prefix specifies the configuration of the stereocenter furthest from the anomeric

carbon (C1). In the Fischer projection of D-xylose, the hydroxyl group on carbon 4 (the

penultimate carbon) is on the right side.[3]

α- (alpha): This prefix defines the configuration of the anomeric carbon (C1), which is the

new chiral center formed during cyclization.[4] In the Haworth projection for a D-sugar, the α

anomer has the hydroxyl group on the anomeric carbon pointing downwards, on the opposite

side of the ring from the CH₂OH group (at C4).[1]

The fully systematic IUPAC name for α-D-Xylofuranose is (2S,3R,4R,5R)-5-

(hydroxymethyl)oxolane-2,3,4-triol.[5]

Quantitative Structural and Spectroscopic Data
The precise three-dimensional structure of α-D-Xylofuranose and its derivatives has been

elucidated through various experimental and computational methods. While crystal structure

data for the parent α-D-Xylofuranose is not readily available, data from derivatives provides

insight into the furanose ring conformation.
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Parameter Value Method Reference

Crystal System

Orthorhombic (for

1,2,3,5-di-O-

methylene-α-D-

xylofuranose)

X-ray Crystallography [6]

Space Group

P 21 21 21 (for

1,2,3,5-di-O-

methylene-α-D-

xylofuranose)

X-ray Crystallography [6]

Unit Cell Parameters

a = 8.5509 Å, b =

8.6327 Å, c = 20.057

Å (for derivative)

X-ray Crystallography [6]

Furanose Ring

Conformation
Envelope X-ray Crystallography [6]

¹H NMR (Anomeric

Proton)

δ ≈ 5.3 ppm (Varies

with solvent and

temperature)

NMR Spectroscopy [7]

¹³C NMR (Anomeric

Carbon)

δ ≈ 101.4 ppm (for an

α-xylofuranoside)
NMR Spectroscopy [7]

³J(H1,H2) Coupling

Constant

~4.3 Hz (for a 1,2-cis

furanoside, indicative

of the α anomer)

NMR Spectroscopy [7]

Experimental Protocols for Structural Elucidation
The determination of the structure of α-D-Xylofuranose relies on a combination of

spectroscopic and crystallographic techniques.

NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.

Objective: To determine the proton and carbon chemical shifts and coupling constants to

confirm the stereochemistry and conformation of α-D-Xylofuranose.
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Methodology:

Sample Preparation: Dissolve a pure sample of D-xylose in a deuterated solvent (e.g., D₂O)

to a concentration of approximately 1 M.[8] Allow the solution to equilibrate to establish a

mixture of its anomers (α/β-pyranose and α/β-furanose).

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton of α-D-Xylofuranose

is expected to appear as a doublet around 5.3 ppm.[7]

The coupling constant between H1 and H2 (³J(H1,H2)) is crucial for determining the

anomeric configuration. A value of approximately 4.3 Hz indicates a cis relationship,

confirming the α anomer.[7]

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C1) of α-D-

Xylofuranose will have a characteristic chemical shift of around 101.4 ppm.[7]

2D NMR Spectroscopy:

Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks

and trace the connectivity within the sugar ring.

Execute Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate

each proton with its directly attached carbon atom.[9]

Utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to identify longer-

range correlations, which can help confirm assignments and the ring structure.[9]

Data Analysis: Integrate peak areas to estimate the relative populations of the different

anomers in solution. Compare chemical shifts and coupling constants to literature values and

theoretical predictions to confirm the structure of α-D-Xylofuranose.

X-ray crystallography provides unambiguous determination of the solid-state structure of a

molecule.
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Objective: To determine the precise bond lengths, bond angles, and conformation of α-D-

Xylofuranose in a crystalline form.

Methodology:

Crystallization: Grow single crystals of α-D-Xylofuranose or a suitable derivative. This is

often the most challenging step and may require screening various solvents and

crystallization conditions.

Data Collection:

Mount a suitable single crystal on a goniometer head.

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a

detector.[6]

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the phase problem using direct methods or Patterson methods to generate an initial

electron density map.

Build a molecular model into the electron density map.

Refine the model by adjusting atomic positions and thermal parameters to achieve the

best fit between the observed and calculated structure factors.[6]

Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and

torsional angles. This will reveal the exact conformation of the furanose ring (e.g., envelope

or twist).

Visualization of the IUPAC Naming Logic
The following diagram illustrates the logical workflow for determining the IUPAC name of α-D-

Xylofuranose.
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Start with the open-chain
structure of Xylose

Determine the number of carbon atoms

Five carbons -> Pentose

Identify the primary functional group

Aldehyde at C1 -> Aldose

Parent name: Aldopentose

Determine stereochemistry of chiral centers
(Fischer Projection)

OH on C2 (right), C3 (left), C4 (right)
-> 'xylo' configuration

Determine D/L configuration

OH on highest numbered chiral carbon (C4) is on the right -> 'D' configuration

Consider intramolecular cyclization

Determine ring size

C1 aldehyde reacts with C4 hydroxyl
-> 5-membered ring -> 'furanose'

Determine anomeric configuration
(Haworth Projection)

Anomeric OH is trans to the CH2OH group
(pointing down for D-sugar) -> 'alpha'

α-D-Xylofuranose

Click to download full resolution via product page

IUPAC Nomenclature Decision Pathway for α-D-Xylofuranose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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